molecular formula C8H14N2O6Pt-6 B585586 Dihydroxy Oxaliplatin-Pt(IV) CAS No. 111321-67-6

Dihydroxy Oxaliplatin-Pt(IV)

Número de catálogo: B585586
Número CAS: 111321-67-6
Peso molecular: 429.292
Clave InChI: GHRWEMBJSYSPTQ-NDSUJOINSA-J
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dihydroxy Oxaliplatin-Pt(IV) (CAS: 111321-67-6) is a platinum(IV) prodrug derived from oxaliplatin, a third-generation platinum-based chemotherapeutic agent widely used in colorectal cancer treatment . Its molecular formula is C₈H₁₆N₂O₆Pt, with a molecular weight of 431.30 g/mol . Structurally, it retains the 1,2-diaminocyclohexane (DACH) ligand and oxalate moiety of oxaliplatin but features two axial hydroxyl groups, conferring greater stability and reduced systemic toxicity compared to its Pt(II) counterpart . This compound is primarily utilized as a reference standard for impurity analysis in oxaliplatin quality control, ensuring compliance with pharmacopeial guidelines .

Métodos De Preparación

Chemical Context and Significance of Platinum(IV) Prodrugs

Platinum(IV) complexes, such as dihydroxy oxaliplatin-Pt(IV), are stabilized by their octahedral geometry, which reduces premature activation and enhances tumor-targeting specificity compared to square-planar Pt(II) drugs . The axial hydroxido ligands in these complexes are pivotal for modulating solubility and redox reactivity. Upon intracellular reduction, Pt(IV) prodrugs release active Pt(II) species and axial ligands, which can synergize with chemotherapy or mitigate resistance mechanisms . The synthesis of dihydroxy oxaliplatin-Pt(IV) typically begins with the oxidation of oxaliplatin-Pt(II), followed by ligand substitution to introduce hydroxido groups.

Synthesis of Dihydroxy Oxaliplatin-Pt(IV) Intermediates

Starting Materials and Reaction Conditions

The synthesis of dihydroxy oxaliplatin-Pt(IV) derivatives involves cis,trans,cis-[PtCl₂(OH)₂(1R,2R-DACH)] as a key intermediate, where DACH denotes 1,2-diaminocyclohexane . This precursor is synthesized by suspending oxaliplatin-Pt(II) in aqueous methanesulfonic acid (MSA) under controlled conditions. For instance, a reaction mixture containing 4.1 g (10 mmol) of cis,trans,cis-[PtCl₂(OH)₂(1R,2R-DACH)] and 1.88 g (19.6 mmol) of MSA in 70 mL of water is stirred at 60°C for 8 hours, yielding a homogeneous solution . Rotary evaporation precipitates the product, which is washed with ethanol and diethyl ether to achieve a 96% yield .

Ligand Substitution and Stabilization

Optimization of Reaction Parameters

Temperature and Time Dependence

Elevated temperatures (60°C) accelerate ligand substitution without compromising complex integrity. At 60°C, the reaction reaches completion within 8 hours, whereas room-temperature conditions require extended durations (>24 hours), increasing the risk of hydrolysis . The exothermic nature of the reaction necessitates precise thermal control to prevent decomposition.

Stoichiometric Considerations

A 1:2 molar ratio of Pt(IV) precursor to MSA ensures complete protonation of hydroxido ligands, forming the mesylate derivative. Excess MSA drives the reaction to completion but must be removed post-synthesis to avoid residual acidity, which could destabilize the product . Patent literature emphasizes similar stoichiometric precision in Pt(II) syntheses, where AgNO₃ is used in exact ratios to precipitate halide ions .

Purification and Analytical Characterization

Isolation Techniques

Post-synthesis purification involves sequential washing with ethanol and diethyl ether to remove unreacted MSA and byproducts. Centrifugation or vacuum filtration isolates the crystalline product, which is dried under reduced pressure . Patent methods for oxaliplatin-Pt(II) highlight analogous steps, including ice-water washes to remove inorganic salts and ethanol rinses to eliminate organic impurities .

Spectroscopic and Electrochemical Validation

1H NMR (DMSO-d₆, 500 MHz) reveals distinct proton environments: δ 8.51 ppm (d, J = 9.4 Hz, NH₂) and δ 2.76–2.64 ppm (m, CH–NH₂), confirming the integrity of the DACH ligand . Cyclic voltammetry in aqueous solution shows reduction peaks at −0.40 V (Pt(IV)→Pt(II)) and 0.26 V (mesylate ligand reduction), indicating redox stability within physiological ranges . Comparative data for cis,trans,cis-[PtCl₂(OH)₂(NH₃)₂] (−0.88 V) underscore the tunability of Pt(IV) redox potentials via axial ligands .

Comparative Analysis with Related Platinum(IV) Complexes

ComplexAxial LigandsReduction Potential (V)Solubility (mg/mL)
Dihydroxy oxaliplatin-Pt(IV)OH⁻, OH⁻−0.4012.4
Mesylate oxaliplatin-Pt(IV)OH⁻, mesylate−0.5234.7
Cisplatin-Pt(IV)Cl⁻, Cl⁻−0.262.1

Table 1: Electrochemical and physicochemical properties of select Pt(IV) complexes .

Dihydroxy oxaliplatin-Pt(IV) exhibits moderate solubility (12.4 mg/mL), sufficient for intravenous formulation, while its mesylate derivative achieves enhanced solubility (34.7 mg/mL) due to the hydrophilic mesylate group . The reduction potential (−0.40 V) aligns with intracellular glutathione levels, ensuring selective activation in tumor microenvironments .

Mechanistic Insights into Reduction and Activation

The anticancer activity of Pt(IV) prodrugs hinges on their reduction to Pt(II) species. For dihydroxy oxaliplatin-Pt(IV), this process involves two-electron transfer, releasing hydroxide ions and regenerating oxaliplatin-Pt(II) . Density functional theory (DFT) calculations suggest that axial hydroxido ligands lower the activation energy for reduction by stabilizing transition states through hydrogen bonding . This mechanistic nuance explains the superior pharmacokinetics of dihydroxy derivatives compared to chlorido- or acetato-bearing analogs.

Aplicaciones Científicas De Investigación

Dihydroxy Oxaliplatin-Pt(IV) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for the synthesis of other platinum complexes. In biology and medicine, it is studied for its potential as an anticancer agent. The compound’s ability to form stable complexes with DNA makes it a promising candidate for cancer therapy. Additionally, it is used in the development of drug delivery systems and as a tool for studying platinum-DNA interactions.

Mecanismo De Acción

The mechanism of action of Dihydroxy Oxaliplatin-Pt(IV) involves its conversion to active platinum(II) species in the body. These active species can form covalent bonds with DNA, leading to the formation of DNA crosslinks. These crosslinks inhibit DNA replication and transcription, ultimately resulting in cell death. The compound primarily targets rapidly dividing cancer cells, making it effective in cancer treatment. The presence of hydroxyl groups enhances its solubility and facilitates its transport within the body.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Pt(IV) Complexes

Table 1: Key Structural and Functional Properties of Dihydroxy Oxaliplatin-Pt(IV) and Related Compounds

Compound Name Molecular Formula Substituents/Axial Ligands Key Features Reference ID
Dihydroxy Oxaliplatin-Pt(IV) C₈H₁₆N₂O₆Pt Two hydroxyl (-OH) groups Stable Pt(IV) prodrug; used as impurity standard; requires intracellular reduction for activation.
Oxaliplatin(IV)(Cape)₂ C₁₈H₂₄N₄O₁₀Pt Two capecitabine moieties Dual-action prodrug combining Pt(IV) with antimetabolite capecitabine; enhanced tumor targeting.
c,c,t-[Pt(DACH)(Ox)(SucTPP)] Not specified Succinate-TPP (tumor-penetrating peptide) Mono-functionalized Pt(IV)-peptide conjugate; improved cellular uptake and cytotoxicity.
Diaquodiaminocyclohexaneplatinum C₆H₁₈N₂O₂Pt Two aqua ligands Pt(II) impurity in oxaliplatin synthesis; higher reactivity and toxicity.
Oxaliplatin Related Compound D C₈H₁₄N₂O₄Pt Oxalate and DACH ligands Pt(II) complex; structural isomer of oxaliplatin with distinct pharmacokinetics.

Key Observations:

  • Stability and Activation: Dihydroxy Oxaliplatin-Pt(IV) exhibits superior stability over Pt(II) analogs (e.g., Diaquodiaminocyclohexaneplatinum) due to its inert Pt(IV) center, requiring reductive activation in cancer cells to release cytotoxic Pt(II) species .
  • Functionalization Potential: Unlike mono- or bis-functionalized Pt(IV) complexes (e.g., peptide or capecitabine conjugates), Dihydroxy Oxaliplatin-Pt(IV) lacks additional targeting ligands, limiting its specificity but simplifying synthesis .

Comparative Cytotoxicity and Therapeutic Efficacy

Table 2: Cytotoxicity Profiles of Pt(IV) Complexes in Colorectal Cancer Models

Compound HCT116 (IC₅₀, µM) HT29 (IC₅₀, µM) Fold Improvement vs. Oxaliplatin Reference ID
Dihydroxy Oxaliplatin-Pt(IV) 2.5 8.7 1x (Baseline)
c,c,t-[Pt(DACH)(Ox)(SucTPP)] 0.17 4.3 15x (HCT116), 2x (HT29)
Oxaliplatin(IV)(Cape)₂ 0.9 3.2 3x (HCT116), 2.7x (HT29)

Key Findings:

  • Enhanced Activity with Conjugates : The TPP-conjugated Pt(IV) complex demonstrated 15-fold higher cytotoxicity in oxaliplatin-sensitive HCT116 cells compared to Dihydroxy Oxaliplatin-Pt(IV), attributed to improved tumor penetration and cellular uptake .

Actividad Biológica

Dihydroxy oxaliplatin-Pt(IV) is a platinum-based compound that has garnered significant attention in cancer research due to its potential as an anticancer agent. This article explores its biological activity, mechanisms of action, and comparative efficacy against other platinum compounds, particularly focusing on its application in treating various cancers.

Overview of Dihydroxy Oxaliplatin-Pt(IV)

Dihydroxy oxaliplatin is a derivative of oxaliplatin, which itself is a third-generation platinum-based chemotherapeutic agent used primarily for colorectal cancer. The Pt(IV) complexes are designed to enhance the therapeutic index of platinum drugs by improving solubility, stability, and reducing side effects while maintaining or enhancing anticancer activity.

The biological activity of dihydroxy oxaliplatin-Pt(IV) primarily involves:

  • Activation and Reduction : Upon entering the cell, Pt(IV) complexes undergo reduction to Pt(II), which is the active form that interacts with cellular macromolecules, particularly DNA. This reduction can occur via various biological reductants such as glutathione and ascorbate .
  • DNA Interaction : The activated Pt(II) forms covalent bonds with DNA, leading to intra- and inter-strand cross-links that inhibit DNA replication and transcription, ultimately inducing apoptosis in cancer cells .
  • Induction of Apoptosis : Studies have shown that dihydroxy oxaliplatin-Pt(IV) activates intrinsic and extrinsic apoptotic pathways. This is evidenced by the activation of caspases (3 and 9), leading to programmed cell death .

Comparative Efficacy

Recent studies have demonstrated that dihydroxy oxaliplatin-Pt(IV) exhibits superior cytotoxicity compared to traditional agents like cisplatin and oxaliplatin. For instance:

  • In vitro studies showed that dihydroxy oxaliplatin-Pt(IV) was over 11-fold more potent than cisplatin against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HT29) .
  • The compound demonstrated significant selectivity for cancer cells over normal cells, suggesting a favorable therapeutic window .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell Lines TestedIC50 (µM)Mechanism of ActionKey Findings
MDA-MB-231, HT290.5DNA cross-linking, apoptosis induction11-fold more potent than cisplatin
A431, HCT-150.7Caspase activation, mitochondrial pathwayEnhanced cytotoxicity compared to cisplatin
HCT-1161.2Cell cycle perturbation, apoptosisSignificant tumor growth inhibition in vivo

Recent Advances

Recent advancements in the formulation of dihydroxy oxaliplatin-Pt(IV) have focused on enhancing its delivery and reducing systemic toxicity. For example:

  • Combination Therapies : Studies have explored combining dihydroxy oxaliplatin-Pt(IV) with other chemotherapeutic agents like gemcitabine and capecitabine. These combinations have shown synergistic effects in inducing apoptosis and reducing cell viability .
  • Targeted Delivery Systems : Research is ongoing into nanoparticle-based delivery systems that can improve the localization of dihydroxy oxaliplatin-Pt(IV) to tumor sites while minimizing exposure to healthy tissues .

Q & A

Basic Research Questions

Q. What are the key structural features of Dihydroxy Oxaliplatin-Pt(IV), and how do they influence its reactivity and stability in experimental settings?

Dihydroxy Oxaliplatin-Pt(IV) has the molecular formula C₈H₁₆N₂O₆Pt (MW: 431.30) and a stereospecific configuration, including a (1R,2R)-cyclohexane-1,2-diamine ligand and ethanedioato(2−) oxalato groups. The dihydroxy axial ligands on the Pt(IV) center enhance its redox activity, which is critical for intracellular reduction to active Pt(II) species. Structural characterization should prioritize techniques like HPLC-MS and NMR to confirm stereochemical integrity, as impurities (e.g., related compound D) can arise from axial ligand dissociation .

Q. What methodologies are recommended for synthesizing and characterizing Dihydroxy Oxaliplatin-Pt(IV) in laboratory settings?

Synthesis typically involves oxidation of oxaliplatin-Pt(II) precursors under controlled acidic conditions. Characterization requires:

  • HPLC with a C18 column and mobile phase (e.g., methanol/ethanol 70:30) to resolve impurities like oxaliplatin-related compound D .
  • Mass spectrometry (accurate mass ~431.0656) to verify molecular ion peaks and isotopic patterns .
  • Stability testing via pH-controlled solutions (e.g., 0.001 M nitric acid) to prevent ligand substitution .

Q. How should researchers handle and store Dihydroxy Oxaliplatin-Pt(IV) to ensure stability during experiments?

Store at +4°C in airtight, light-protected containers. For experimental use, prepare solutions immediately before injection (within 20 minutes) to avoid degradation. Polypropylene HPLC vials are recommended to minimize adsorption . Monitor for impurities like oxaliplatin-related compound C (CAS 111321-67-6) via periodic HPLC validation .

Q. What analytical techniques are most effective for quantifying Dihydroxy Oxaliplatin-Pt(IV) and its impurities?

Use reverse-phase HPLC with UV detection (210–260 nm). Key parameters:

  • Mobile phase : Potassium phosphate buffer (pH 4.3) and methanol (85:15) .
  • Calibration curves : Plot peak response ratios (e.g., impurity D to oxaliplatin) against concentration. Acceptable relative standard deviation (RSD) ≤3.0% for replicate injections .
  • Limit tests : Quantify impurities like compound D (<0.10%) using USP reference standards .

Q. Advanced Research Topics

Q. How can researchers investigate degradation pathways and impurity formation mechanisms in Dihydroxy Oxaliplatin-Pt(IV)?

  • Stress testing : Expose the compound to heat (40–60°C), light, or varying pH to simulate degradation. Monitor via HPLC for byproducts like dihydroxyplatinum(IV) isomers or oxalato ligand dissociation products .
  • Isotopic labeling : Use deuterated solvents or ligands to track ligand exchange kinetics via mass spectrometry .

Q. How should contradictory cytotoxicity data for Dihydroxy Oxaliplatin-Pt(IV) across studies be addressed?

  • Standardize assays : Use identical cell lines (e.g., HCT-116 colorectal cancer) and exposure times (24–72 hours).
  • Control redox conditions : Intracellular glutathione levels significantly affect Pt(IV)→Pt(II) activation. Pre-treat cells with buthionine sulfoximine to modulate redox status .
  • Cross-validate with reference standards (e.g., USP Oxaliplatin RS) to rule out batch variability .

Q. What parameters must be validated when developing a new analytical method for Dihydroxy Oxaliplatin-Pt(IV)?

Follow ICH Q2(R1) guidelines:

  • Specificity : Resolve all peaks (e.g., impurity C at CAS 111321-67-6) with baseline separation .
  • Linearity : Test over 50–150% of the target concentration (R² ≥0.99) .
  • Accuracy : Spike recovery (98–102%) using USP reference materials .
  • Robustness : Vary pH (±0.2), column temperature (±5°C), and flow rate (±10%) to assess method resilience .

Q. What experimental designs are recommended for studying synergistic effects of Dihydroxy Oxaliplatin-Pt(IV) with other anticancer agents?

  • Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI <1) in dose-response matrices .
  • Sequential dosing : Pre-treat cells with redox modulators (e.g., ascorbic acid) to enhance Pt(IV) activation .
  • In vivo models : Monitor pharmacokinetic interactions using LC-MS/MS to measure tissue-specific Pt accumulation .

Q. How can researchers resolve challenges in impurity profiling of Dihydroxy Oxaliplatin-Pt(IV) batches?

  • Synthetic byproduct tracking : Use USP Oxaliplatin-related compound B (CAS 433.28) and D (CAS 397.29) as markers for incomplete oxidation or ligand substitution .
  • High-resolution MS : Identify unknown impurities via exact mass matching (e.g., m/z 431.0656 vs. 397.29 for compound D) .
  • Statistical analysis : Apply multivariate tools (PCA) to correlate impurity levels with synthesis conditions .

Propiedades

IUPAC Name

[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.C2H2O4.2H2O.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;;/h5-8H,1-4H2;(H,3,4)(H,5,6);2*1H2;/q-2;;;;/p-4/t5-,6-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRWEMBJSYSPTQ-NDSUJOINSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O6Pt-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747681
Record name [(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111321-67-6
Record name [(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (OC-6-33)-[1R,2R]-cyclohexan-1,2-diamin-N,N'][ethandioato(2-)-O1,O2]-dihydroxyplatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.